Carbamic acid, methyl-, o-(methyl-2-propynylamino)phenyl ester
Description
Carbamic acid, methyl-, o-(methyl-2-propynylamino)phenyl ester is a synthetic carbamate derivative characterized by a phenyl ring substituted at the ortho position with a methyl-2-propynylamino group (-NH-CH₂-C≡CH) and a methyl carbamate ester (-O-CO-NHCH₃) (Figure 1).
Carbamates are widely studied for their reversible inhibition of acetylcholinesterase (AChE), a mechanism shared with natural alkaloids like physostigmine . The propargylamine group in the ortho position may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. While direct pharmacological data for this compound are scarce, its structural analogs demonstrate varied activities depending on substituent type and position .
Properties
CAS No. |
23504-07-6 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
[2-[methyl(prop-2-ynyl)amino]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H14N2O2/c1-4-9-14(3)10-7-5-6-8-11(10)16-12(15)13-2/h1,5-8H,9H2,2-3H3,(H,13,15) |
InChI Key |
GJYRCEALCUOYBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1N(C)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcarbamic acid o-[methyl(2-propynyl)amino]phenyl ester typically involves the reaction of N-methylcarbamic acid with o-(methyl(2-propynyl)amino)phenol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Methylcarbamic acid o-[methyl(2-propynyl)amino]phenyl ester can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The conditions for these reactions vary but generally require specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content.
Scientific Research Applications
N-Methylcarbamic acid o-[methyl(2-propynyl)amino]phenyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which N-Methylcarbamic acid o-[methyl(2-propynyl)amino]phenyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Position: Ortho vs. Quaternary Salts: Compounds with quaternary ammonium groups (e.g., physostigmine derivatives) show higher AChE affinity due to electrostatic interactions with the enzyme’s anionic site .
Functional Group Impact: Propargylamine Group: The methyl-2-propynylamino substituent introduces a triple bond, which could confer metabolic resistance via reduced oxidative degradation compared to alkyl or aryl groups . Methyl Carbamate vs. Ethyl/Dimethyl: Methyl carbamates (e.g., target compound, 3-isopropylphenyl N-methylcarbamate) generally exhibit stronger bioactivity than ethyl or diethyl analogs, which are often inactive .
Toxicity Profiles :
- Pesticidal carbamates (e.g., 3-isopropylphenyl N-methylcarbamate) have moderate to high acute toxicity (LD₅₀ 50–100 mg/kg), while neuroactive derivatives (e.g., physostigmine) are significantly more potent (LD₅₀ <5 mg/kg) .
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